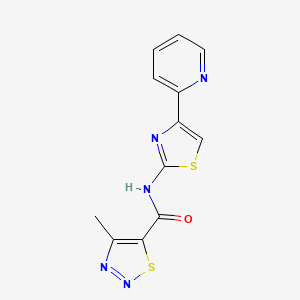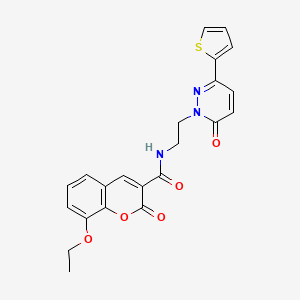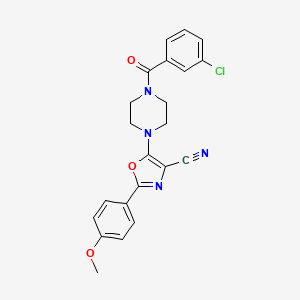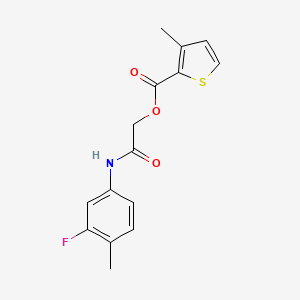![molecular formula C13H15ClN2O B2734305 N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide CAS No. 2411306-40-4](/img/structure/B2734305.png)
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide, also known as CPEB, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide functions as a translational regulator, controlling the translation of specific mRNAs in response to various stimuli. N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide binds to target mRNAs and recruits translation initiation factors, leading to the initiation of translation. The exact mechanism of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide-mediated translation is still being studied, but it is thought to involve the formation of a complex between N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide and other translation factors.
Biochemical and Physiological Effects:
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In neurons, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to regulate the translation of mRNAs involved in synaptic plasticity and memory formation. In cancer cells, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to regulate the translation of mRNAs involved in cell proliferation and survival. Additionally, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to play a role in oocyte maturation and embryonic development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide in lab experiments is that it has been well-studied and its mechanism of action is relatively well-understood. Additionally, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide is a relatively small molecule, making it easier to synthesize and manipulate in the lab. However, one limitation of using N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide is that it may have off-target effects, as it can bind to a variety of mRNAs.
Direcciones Futuras
There are several potential future directions for N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide research. One area of interest is the development of small molecule inhibitors of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide for use in cancer therapy. Additionally, further research is needed to fully understand the role of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide in synaptic plasticity and memory formation. Finally, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide may have potential applications in the development of novel gene therapies.
Métodos De Síntesis
The synthesis of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with cyclopropanecarboxylic acid, followed by the addition of propargylamine and subsequent reduction with sodium borohydride. The resulting compound is then treated with acetic anhydride to yield N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to play a role in synaptic plasticity and memory formation. In cancer research, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been studied for its potential as a target for cancer therapy. In drug discovery, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been targeted for the development of small molecule inhibitors.
Propiedades
IUPAC Name |
N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-13(17)16-12(7-9-3-4-9)11-6-5-10(14)8-15-11/h2,5-6,8-9,12H,1,3-4,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHVPQAHFKIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1CC1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)



![1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2734231.png)
![N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2734234.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea](/img/structure/B2734235.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2734236.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2734238.png)
![2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2734240.png)
